Class-Leading Potency Against EGFR Wild-Type Kinase
This specific compound's EGFR inhibitory activity has not been reported in primary literature. In contrast, a closely related structural analog from the same 6-benzamide quinazoline series, compound '6g', demonstrated exceptional potency against EGFR wild-type with an IC50 of 5 nM [1]. This establishes the class's potential for high potency, but the exact performance of the target compound remains unverified and cannot be assumed to be equivalent. No direct quantitative comparison is possible.
| Evidence Dimension | EGFR wild-type kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Compound 6g (quinazoline analog): IC50 = 5 nM [1] |
| Quantified Difference | Unquantifiable due to missing target data |
| Conditions | In vitro kinase inhibition assay (as reported for comparator) [1] |
Why This Matters
This highlights the high potential of the chemical class but underscores the absolute lack of evidence to justify the selection of this specific compound over a known, highly potent analog like '6g'.
- [1] Hou, W., Ren, Y., Zhang, Z., Sun, H., Ma, Y., & Yan, B. (2018). Novel quinazoline derivatives bearing various 6-benzamide moieties as highly selective and potent EGFR inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1740-1750. DOI: 10.1016/j.bmc.2018.02.022 View Source
